Tenatoprazole sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

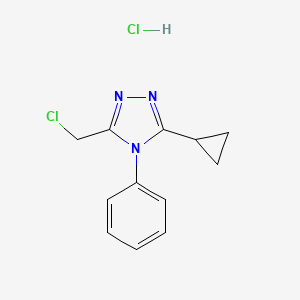

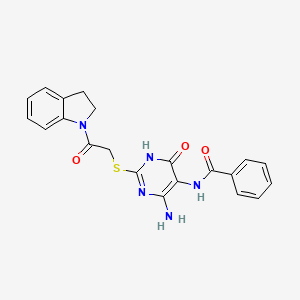

Le ténatoprazole sodique est un inhibiteur de la pompe à protons qui a été testé en clinique comme traitement potentiel de l'œsophagite de reflux et de l'ulcère peptique . Il s'agit d'un composé novateur contenant un cycle imidazopyridine, ce qui le différencie des autres inhibiteurs de la pompe à protons qui contiennent généralement un groupe benzimidazole . Cette différence structurelle contribue à sa demi-vie plasmatique prolongée, ce qui en fait un candidat prometteur pour la gestion des maladies liées à l'acidité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du ténatoprazole sodique implique la préparation de la 5-méthoxy-2-[(4-méthoxy-3,5-diméthylpyridin-2-yl)méthylsulfinyl]-1H-imidazo[4,5-b]pyridine . La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle imidazopyridine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Méthylation : L'ajout de groupes méthoxy est effectué à l'aide d'agents méthylant comme le sulfate de diméthyle ou l'iodure de méthyle.

Méthodes de production industrielle : Dans les environnements industriels, la production de ténatoprazole sodique implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend :

Réactions par lots : Réalisées dans des réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction.

Analyse Des Réactions Chimiques

Types de réactions : Le ténatoprazole sodique subit diverses réactions chimiques, notamment :

Oxydation : Le groupe sulfoxyde peut être oxydé davantage en sulfone dans des conditions oxydantes fortes.

Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, peracides.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogénures d'alkyle, nucléophiles comme les amines ou les thiols.

Principaux produits formés :

Oxydation : Dérivés de sulfone.

Réduction : Dérivés de sulfure.

Substitution : Divers dérivés imidazopyridine substitués.

4. Applications de la recherche scientifique

Le ténatoprazole sodique a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

. Cette enzyme est responsable de l'étape finale de la production d'acide gastrique. En se liant de manière covalente à l'enzyme, le ténatoprazole sodique bloque efficacement la sécrétion d'acide, ce qui entraîne une réduction de l'acidité gastrique . La demi-vie prolongée du ténatoprazole sodique permet une inhibition soutenue de la sécrétion d'acide, ce qui le rend efficace pour le contrôle de l'acidité diurne et nocturne .

Composés similaires :

- Oméprazole

- Lansoprazole

- Pantoprazole

- Rabéprazole

- Ésoméprazole

Comparaison :

- Différences structurelles : Contrairement aux autres inhibiteurs de la pompe à protons qui contiennent un groupe benzimidazole, le ténatoprazole sodique possède un cycle imidazopyridine . Cette différence structurelle contribue à ses propriétés pharmacocinétiques uniques.

- Demi-vie : Le ténatoprazole sodique a une demi-vie considérablement plus longue que les autres inhibiteurs de la pompe à protons, ce qui permet une suppression prolongée de l'acide .

- Efficacité : Des études ont montré que le ténatoprazole sodique fournit un meilleur contrôle de l'acidité intragastrique pendant la nuit, avec moins d'épisodes de percée acide nocturne par rapport aux autres inhibiteurs de la pompe à protons .

Applications De Recherche Scientifique

Tenatoprazole sodium has several scientific research applications:

Mécanisme D'action

. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the enzyme, tenatoprazole sodium effectively blocks acid secretion, leading to a reduction in gastric acidity . The prolonged half-life of tenatoprazole sodium allows for sustained inhibition of acid secretion, making it effective for both daytime and nighttime acid control .

Comparaison Avec Des Composés Similaires

- Omeprazole

- Lansoprazole

- Pantoprazole

- Rabeprazole

- Esomeprazole

Comparison:

- Structural Differences : Unlike other proton pump inhibitors that contain a benzimidazole moiety, tenatoprazole sodium has an imidazopyridine ring . This structural difference contributes to its unique pharmacokinetic properties.

- Half-Life : Tenatoprazole sodium has a significantly longer half-life compared to other proton pump inhibitors, which allows for prolonged acid suppression .

- Efficacy : Studies have shown that tenatoprazole sodium provides superior control of intragastric acidity during nighttime, with fewer episodes of nocturnal acid breakthrough compared to other proton pump inhibitors .

Propriétés

InChI |

InChI=1S/C16H18N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3,(H,18,19,20); |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTLYVVABYKLLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC.[Na] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731137.png)

![3-(3-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2731142.png)

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2731144.png)

![2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B2731146.png)

![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2731148.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2731151.png)

![4-(butylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2731154.png)